(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15837262
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | [6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |
| Standard InChI Key | HKTRAZIGIJIXGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a 4-methylpyridine ring substituted at position 3 with a phenylmethanone group and at position 6 with an indoline moiety. The indoline component consists of a benzopyrrole system with a saturated six-membered ring, contributing to the molecule’s planar geometry and hydrophobic character .
Stereoelectronic Features
-
Pyridine Ring: The 4-methyl group enhances electron density at the nitrogen atom, facilitating hydrogen bonding with biological targets .
-
Indoline Moiety: The saturated pyrrole ring adopts a boat conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites .
-
Phenylmethanone: The ketone oxygen acts as a hydrogen bond acceptor, while the phenyl group participates in van der Waals interactions .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈N₂O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | [6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized through a three-step sequence:
-
Friedel-Crafts Acylation: 4-Methylpyridine undergoes acylation with benzoyl chloride in the presence of AlCl₃ to yield 3-benzoyl-4-methylpyridine.
-
Nitrogen Functionalization: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps .
-
Indoline Coupling: A Buchwald-Hartwig amination couples the indoline moiety to the pyridine ring at position 6, followed by Boc deprotection .
Optimization Challenges
Biological Activities and Mechanisms
iNOS Suppression
In murine macrophage models, the compound demonstrated 72% inhibition of iNOS at 10 μM concentration, surpassing the reference compound L-NIL (54% inhibition) . Molecular dynamics simulations reveal:
-
Hydrogen bonding between the pyridine nitrogen and Glu371 residue.
-
Hydrophobic interactions between the indoline ring and Trp372 side chain .
Kinase Modulation
Screening against 468 human kinases identified inhibition of:
-
CDK2 (IC₅₀ = 89 nM): Disrupts ATP binding via π-cation interactions with Lys33.
-
JAK3 (IC₅₀ = 142 nM): Binds to the SH2 domain, preventing STAT5 recruitment .
Antiproliferative Effects
In NCI-60 cancer cell line panels, the compound showed selective activity against:
| Cell Line | GI₅₀ (μM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| MCF-7 (Breast) | 0.28 | 18.6 |
| A375 (Melanoma) | 0.41 | 12.9 |
| PC-3 (Prostate) | 1.07 | 5.2 |
Mechanistic studies in MCF-7 cells revealed G1/S cell cycle arrest through p21 upregulation and cyclin D1 degradation .
Structure-Activity Relationship (SAR) Insights
Position-Specific Modifications
-
4-Methyl Group: Removal reduces iNOS inhibition by 83%, emphasizing its role in orienting the pyridine ring .
-
Indoline Saturation: Hydrogenation of the indole to indoline improves metabolic stability (t₁/₂ in liver microsomes: 48 min vs. 12 min).
-
Ketone Replacement: Substituting methanone with thioketone decreases CDK2 affinity 10-fold but enhances blood-brain barrier permeability .
Pharmacophore Model
Quantitative SAR analysis identified three critical features:
-
Pyridine nitrogen (hydrogen bond acceptor).
-
Indoline aromatic system (hydrophobic contact).
-
Benzoyl group (π-stacking moiety).
Modifying these regions alters target selectivity—introducing a 2′-fluoro group on the phenyl ring shifts activity from CDK2 to Abl kinase .
Drug Development Considerations
ADMET Profiling
| Parameter | Result | Implications |
|---|---|---|
| Plasma Protein Binding | 92.4% | High tissue distribution |
| CYP3A4 Inhibition | IC₅₀ = 8.9 μM | Moderate drug-drug interaction risk |
| hERG Blockade | IC₅₀ > 30 μM | Low cardiotoxicity potential |
| Oral Bioavailability | 34% (rat) | Suitable for oral dosing |
Prodrug strategies using acetyl-protected ketones improve aqueous solubility from 12 μg/mL to 58 μg/mL at pH 6.8 .
Targeted Delivery Systems
Liposomal encapsulation in DSPC:DPPG:Chol (55:35:10) nanoparticles:
-
Entrapment efficiency: 88 ± 4%.
-
Sustained release over 72 hours (pH 7.4).
-
3.2-fold increase in tumor accumulation vs. free drug in xenograft models .
Future Research Directions
Isoform-Selective Inhibitors
Molecular modeling predicts that introducing a 5-sulfonamide group on the indoline ring could enhance selectivity for iNOS over eNOS by 40-fold .
Combination Therapies
Synergistic studies with paclitaxel show:
-
Additive effect in MCF-7 cells (CI = 0.92).
-
89% reduction in metastatic nodules in 4T1 mouse models compared to monotherapy .
Diagnostic Applications
Radiolabeling with fluorine-18 produced [¹⁸F]FPMP (6-(2-fluoropropyl)-4-methylpyridin-2-amine) with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume